Daidzein, a phytoestrogen isoflavone found in soybeans and other legumes, has garnered significant attention due to its structural similarity to mammalian estrogens and its potential therapeutic applications. Research has explored its effects on various types of cancer cells, its role in obesity-related inflammation, and its neuroprotective properties in stroke models. This comprehensive analysis will delve into the mechanisms of action of daidzein and its applications across different fields, drawing on findings from recent studies5.
Daidzein has been shown to exert anticancer effects by inducing cell cycle arrest at the G1 and G2/M phases in human breast cancer cells. It inhibits cell proliferation in a dose- and time-dependent manner and increases caspase-9 activity, a biomarker of apoptosis induction. The treatment with daidzein results in decreased expression of cyclin D, CDK2, and CDK4, while increasing the expression of CDK inhibitors p21(Cip1) and p57(Kip2)1. In the context of obesity-related inflammation, daidzein acts as an activator of peroxisome proliferator-activated receptor γ (PPARγ), enhancing adipocyte differentiation and regulating adipokine expression. This leads to improved insulin sensitivity and reduced adipose inflammation in obesity2. Additionally, daidzein has been found to reduce the proliferation and adiposity of preadipocytes by downregulating the expression of nuclear transcription factors C/EBPα and PPARγ, as well as other genes involved in lipid metabolism3. In hepatic cancer cells, daidzein induces cytochrome c-mediated apoptosis via the Bcl-2 family, demonstrating its potential as an inducer of apoptosis through the mitochondrial pathway6. Furthermore, daidzein's neuroprotective effects in a stroke model are attributed to the regulation of the Akt/mTOR/BDNF signaling pathway7.
Daidzein has shown promise in the treatment of various cancers. In breast cancer, it causes cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent1. It also exhibits anticancer activity against ovarian cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade8. In hepatic cancer, daidzein induces apoptosis through the up-regulation of Bak and down-regulation of Bcl-2 and Bcl-xL proteins6. Moreover, daidzein-sulfate metabolites have been found to modulate estrogen receptor-beta activities in human cancer cells, highlighting the influence of metabolic transformation on the physiological effects of isoflavones4.
Daidzein's role in obesity and inflammation is linked to its ability to regulate proinflammatory adipokines through PPARγ, thereby improving insulin resistance and reducing adipose inflammation2. It also inhibits preadipocyte proliferation and fat deposition, further supporting its anti-obesity effects3.
In the field of neuroprotection, daidzein has been shown to exert beneficial actions in a stroke model by regulating the Akt/mTOR/BDNF signaling pathway, which may facilitate therapeutic research for stroke7.
Daidzein suppresses pro-inflammatory chemokine transcription in TNF-α-stimulated murine lung epithelial cells by depressing PARP-1 activity. This mechanism underlies its anti-inflammatory action and suggests its potential use in treating lung inflammation10.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0